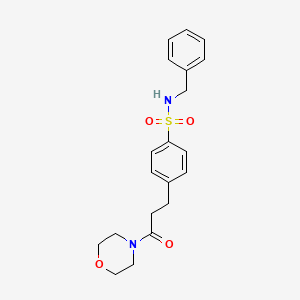
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide inhibits the activity of CK2, a protein kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes, leading to the inhibition of cancer cell growth and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new therapies for cancer and other diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. In addition, there is potential for the development of combination therapies that target CK2 along with other cellular pathways involved in cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride to form N-benzyl-4-bromobenzenesulfonamide. This intermediate is then reacted with morpholine and diethyl malonate to form the final product. The yield of the synthesis is generally high, and the purity can be easily verified through standard analytical techniques.
Aplicaciones Científicas De Investigación
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has potential applications in other diseases, such as Alzheimer's disease, HIV, and inflammation.
Propiedades
IUPAC Name |
N-benzyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(22-12-14-26-15-13-22)11-8-17-6-9-19(10-7-17)27(24,25)21-16-18-4-2-1-3-5-18/h1-7,9-10,21H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUNGRPQLGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

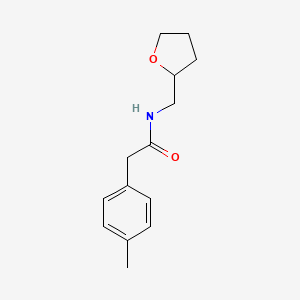
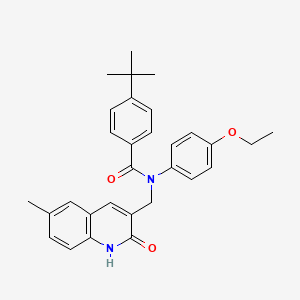
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
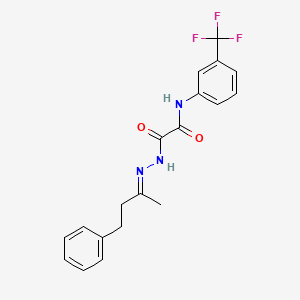


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
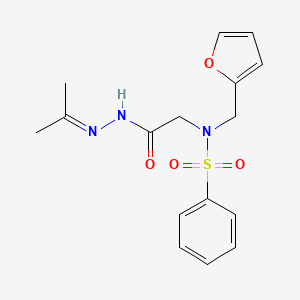
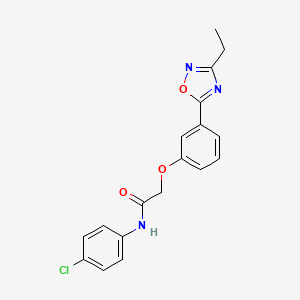
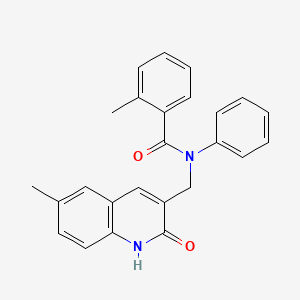

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)